4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride
Description
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride is a chemical compound with the molecular formula C₁₃H₂₂ClNO₂ and a molecular weight of 259.77 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical research .
Properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2-ethoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-10(3)14-9-11-6-7-12(15)13(8-11)16-5-2;/h6-8,10,14-15H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTCOAPUEROKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the
Biological Activity
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride is a phenolic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a butan-2-yl amino group and an ethoxy substituent on a phenolic ring, suggests various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C12H20ClNO2
- Molecular Weight : 245.74 g/mol
- CAS Number : 1240567-78-5
The compound is notable for its selective antagonistic activity towards the neurotensin receptor type 1 (NTS1), which plays a critical role in various physiological processes, including pain modulation and neuroendocrine functions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotensin Receptor Antagonism : It acts as a selective non-peptide antagonist to NTS1, influencing neuropeptide signaling pathways .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activities, potentially through the modulation of reactive oxygen species (ROS) .
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects, warranting further exploration of this compound's efficacy against various pathogens .
The mechanisms underlying the biological activities of this compound are complex and involve interactions with specific cellular receptors and enzymes:
- Enzyme Modulation : The compound may modulate the activity of certain enzymes involved in metabolic pathways, contributing to its pharmacological effects .
- Receptor Binding : Its interaction with neurotensin receptors alters downstream signaling cascades, which can affect pain perception and other physiological responses .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, highlighting the biological potential of phenolic derivatives:
| Study | Findings |
|---|---|
| Study A | Investigated the antioxidant capacity using DPPH and ABTS assays, showing promising results for phenolic compounds. |
| Study B | Evaluated antimicrobial activity against resistant strains, revealing significant inhibitory effects comparable to standard antibiotics. |
| Study C | Explored neurotensin receptor interactions, confirming selective antagonism by related compounds. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
